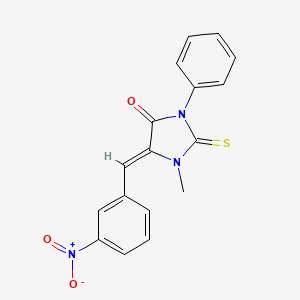![molecular formula C17H12F3NO3S B4730204 ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate](/img/structure/B4730204.png)
ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate
Overview
Description
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate, also known as EOTA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. EOTA is a member of the phenothiazine family and has a trifluoromethyl group attached to it, which enhances its stability and reactivity.
Mechanism of Action
The mechanism of action of ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are highly reactive molecules that can cause oxidative damage to cells, leading to cell death. This compound has been shown to induce ROS generation in cancer cells, which may contribute to its anticancer activity. This compound has also been shown to inhibit various enzymes, such as topoisomerase II and thioredoxin reductase, which are involved in DNA replication and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and modulation of gene expression. In cancer cells, this compound has been shown to induce apoptosis by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. This compound has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. In addition, this compound has been shown to modulate gene expression by regulating the activity of transcription factors, such as NF-κB and AP-1.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate in lab experiments is its stability and reactivity. This compound is a stable compound that can be easily synthesized and purified, and it has a trifluoromethyl group attached to it, which enhances its reactivity towards various substrates. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to induce oxidative stress and DNA damage in cells, which may limit its use in certain experiments. In addition, this compound is a relatively new compound, and its properties and applications are still being explored.
Future Directions
There are several future directions for research on ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate. One direction is to investigate its potential as an anticancer agent in vivo. Although this compound has shown promising results in vitro, its efficacy and safety in vivo are still unknown. Another direction is to explore its potential as a catalyst in organic synthesis. This compound has been shown to be an effective catalyst in several reactions, and its reactivity and stability make it a promising candidate for further studies. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in other fields of science, such as material science and nanotechnology.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields of science, including chemistry, biology, and material science. The synthesis of this compound is a complex process that involves multiple steps, and its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.
Scientific Research Applications
Ethyl oxo[2-(trifluoromethyl)-10H-phenothiazin-10-yl]acetate has been extensively studied for its potential applications in various fields of science, including chemistry, biology, and material science. In chemistry, this compound has been used as a catalyst in several reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds. In biology, this compound has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers.
properties
IUPAC Name |
ethyl 2-oxo-2-[2-(trifluoromethyl)phenothiazin-10-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S/c1-2-24-16(23)15(22)21-11-5-3-4-6-13(11)25-14-8-7-10(9-12(14)21)17(18,19)20/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTKJOWLJPIDJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4730124.png)
![3-(2-furyl)-4-(4-methylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4730128.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-methylhydrazinecarbothioamide](/img/structure/B4730133.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4730142.png)
![2-{[(3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4730144.png)
![2-(4-methyl-1-piperazinyl)-4-oxo-1,3-diazaspiro[5.5]undec-2-ene-5-carbonitrile](/img/structure/B4730154.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4730167.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4730176.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]-2-phenylethanone](/img/structure/B4730180.png)
![2-chloro-N-(2-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-4-iodophenyl)benzamide](/img/structure/B4730181.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B4730196.png)